molecular formula C26H37N3O6 B1666381 (4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione CAS No. 71843-98-6

(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

Cat. No. B1666381
CAS RN: 71843-98-6
M. Wt: 487.6 g/mol
InChI Key: HYYZDUUXSSRJQZ-YIBNVXJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 17002 C is a form of madumycin I. It is a metabolite produced by Actinoplanes strains, structurally related to the virginiamycin factor M.

Scientific Research Applications

Macrocyclic Structural Studies

The macrocyclic compound structurally related to (4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione has been studied using X-ray structural analysis. This research provides valuable insights into the compound's crystal structure and potential applications in various scientific fields, including materials science and pharmacology (V. T. Nguyen et al., 2017).

Synthesis of Structurally Similar Compounds

The synthesis of compounds similar in structure to the target molecule, focusing on stereo- and enantioselective processes, has been explored. These synthetic pathways are crucial for the production of specific isomers that can be vital in biological applications and pharmaceutical research (K. Meilert et al., 2004).

Antioxidant and Anti-inflammatory Activities

Compounds with a structure related to the target molecule have been isolated and studied for their antioxidant and anti-inflammatory properties. These findings are significant for developing new therapeutic agents for treating various inflammatory diseases and oxidative stress-related conditions (Jia Chen et al., 2018).

Inhibition of 11β-Hydroxysteroid Dehydrogenase

Research on similar compounds has led to the discovery of potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1. These findings are particularly relevant for the treatment of type 2 diabetes mellitus, showcasing the potential medical applications of these compounds (Takanori Koike et al., 2019).

Lanthanide(III) Texaphyrin Complexes

Studies have been conducted on the synthesis and characterization of lanthanide(III) texaphyrin complexes, which are structurally related to the target compound. These complexes are significant for applications in medical imaging and therapy, particularly in cancer diagnostics and treatment (J. Sessler et al., 1993).

properties

CAS RN

71843-98-6

Product Name

(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

Molecular Formula

C26H37N3O6

Molecular Weight

487.6 g/mol

IUPAC Name

(4R,7R,8R,9Z,14Z,16Z,20S)-20-hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

InChI

InChI=1S/C26H37N3O6/c1-16(2)24-18(4)11-12-22(31)27-13-7-9-17(3)8-6-10-20(30)14-23-29-21(15-34-23)25(32)28-19(5)26(33)35-24/h7-9,11-12,15-16,18-20,24,30H,6,10,13-14H2,1-5H3,(H,27,31)(H,28,32)/b9-7-,12-11-,17-8-/t18-,19-,20+,24-/m1/s1

InChI Key

HYYZDUUXSSRJQZ-YIBNVXJJSA-N

Isomeric SMILES

C[C@@H]1/C=C\C(=O)NC/C=C\C(=C/CC[C@@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)\C

SMILES

CC1C=CC(=O)NCC=CC(=CCCC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)C

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CCCC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 17002 C;  A17002 C;  A-17002 C;  A-17002C;  A17002C;  A 17002C;  Madumycin I, 15-deoxo-13-deoxy-15-hydroxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 2
(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 3
(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 4
(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 5
(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 6
(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

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